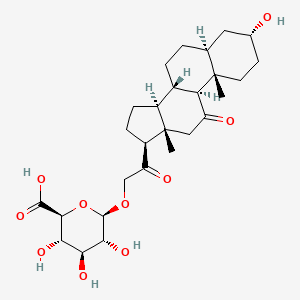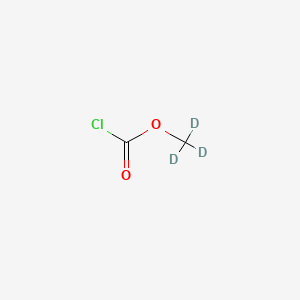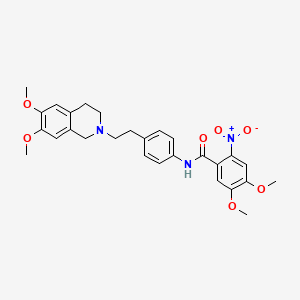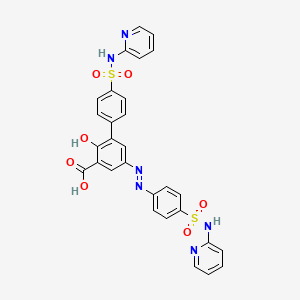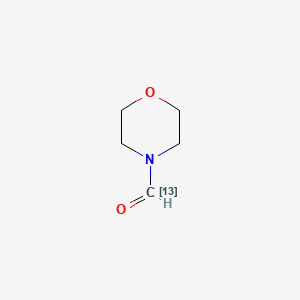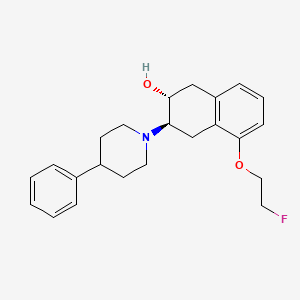
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(2-fluoroethoxy)phenyl)methanol” is a chemical compound with the CAS number 93613-03-7 . It has a molecular formula of C9H11FO2 and a molecular weight of 170.18 .
Molecular Structure Analysis
The molecular structure of “(4-(2-fluoroethoxy)phenyl)methanol” consists of a phenyl group (a ring of 6 carbon atoms) attached to a methanol group through a 2-fluoroethoxy group .Wissenschaftliche Forschungsanwendungen
Radiotracer for Cholinergic Neurons : This compound has been used in the synthesis of [18F]fluoroethoxy-benzovesamicol, a new fluorine-18 labeled cholinergic neuron mapping agent for positron emission tomography (PET) (Mulholland et al., 1993).
Vesamicol Receptor Binding : It binds to a specific receptor, influencing acetylcholine active transport into synaptic vesicles. An analog of vesamicol displayed high-affinity binding to the receptor, indicating its potential for studying cholinergic neurotransmission (Rogers & Parsons, 1990).
D2 and D3 Receptor Activity : A series of compounds based on this chemical structure showed potent binding activity for D2 and D3 receptors, indicating its relevance in dopamine-related research (Dutta et al., 2002).
5-Hydroxytryptaminergic Activity : This compound has been studied for its conformational characteristics and electrostatic potentials, providing insights into 5-hydroxytryptamine (5-HT) receptor activation (Arvidsson et al., 1988).
Central 5-HT Receptor Agonists : Related 2-(alkylamino)tetralins have been evaluated as dopamine and 5-HT receptor agonists, contributing to the understanding of serotonin receptors (Arvidsson et al., 1984).
SPECT Agents for Cholinergic Neurons : Piperazine derivatives of vesamicol, which include modifications of this compound, have been synthesized for Single Photon Emission Computed Tomography (SPECT) imaging of cholinergic neurons (Bando et al., 2001).
Eigenschaften
IUPAC Name |
(2R,3R)-5-(2-fluoroethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERQSYUBLZZNW-FGZHOGPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

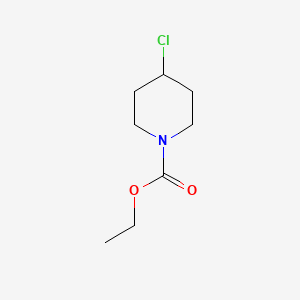
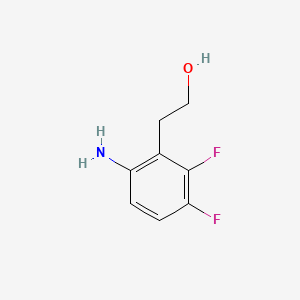
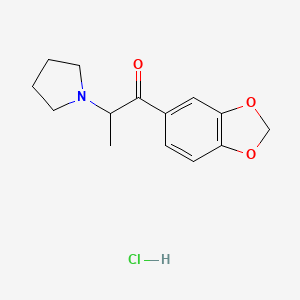

![4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5-butyl-5-chloro-1,2-dihydro-](/img/no-structure.png)

